molecular formula C10H13NO2S B12056378 (R)-2-Amino-3-(p-tolylthio)propionic acid

(R)-2-Amino-3-(p-tolylthio)propionic acid

Cat. No.: B12056378
M. Wt: 211.28 g/mol
InChI Key: CHRJYKJYNAKSHG-VIFPVBQESA-N
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Description

S-(4-Tolyl)-L-cysteine: is an organic compound that features a cysteine molecule bonded to a tolyl group The tolyl group is a derivative of toluene, which is a simple aromatic hydrocarbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(4-Tolyl)-L-cysteine typically involves the coupling of L-cysteine with a tolyl group. One common method is through the use of Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction. This reaction involves the use of boronic acids and halides under mild conditions, making it suitable for the synthesis of complex organic molecules .

Industrial Production Methods: Industrial production of S-(4-Tolyl)-L-cysteine may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, which is essential for its application in various industries.

Chemical Reactions Analysis

Types of Reactions: S-(4-Tolyl)-L-cysteine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of S-(4-Tolyl)-L-cysteine involves its interaction with various molecular targets, including enzymes and receptors. The tolyl group can enhance the compound’s binding affinity to specific proteins, thereby modulating their activity. This interaction can lead to changes in cellular signaling pathways and biochemical processes .

Comparison with Similar Compounds

  • S-(4-Tolyl)-L-methionine
  • S-(4-Tolyl)-L-serine
  • S-(4-Tolyl)-L-alanine

Comparison: S-(4-Tolyl)-L-cysteine is unique due to the presence of both a thiol group and a tolyl group. This combination allows for a wide range of chemical reactions and interactions that are not possible with other similar compounds. For example, the thiol group can participate in redox reactions, while the tolyl group can undergo electrophilic aromatic substitution .

Properties

Molecular Formula

C10H13NO2S

Molecular Weight

211.28 g/mol

IUPAC Name

(2R)-2-amino-3-(4-methylphenyl)sulfanylpropanoic acid

InChI

InChI=1S/C10H13NO2S/c1-7-2-4-8(5-3-7)14-6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m0/s1

InChI Key

CHRJYKJYNAKSHG-VIFPVBQESA-N

Isomeric SMILES

CC1=CC=C(C=C1)SC[C@@H](C(=O)O)N

Canonical SMILES

CC1=CC=C(C=C1)SCC(C(=O)O)N

Origin of Product

United States

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